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Introduction
(3-Methoxypyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative of

significant interest to researchers in medicinal chemistry and drug development. As a

functionalized heterocyclic amine, it serves as a valuable building block in the synthesis of a

diverse range of pharmacologically active molecules. The precise elucidation of its molecular

structure is paramount for ensuring the integrity of these synthetic pathways and the desired

biological activity of the final compounds. This technical guide provides an in-depth analysis of

the spectroscopic characteristics of (3-Methoxypyridin-2-yl)methanamine hydrochloride,

offering a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. This document is intended to serve as a vital resource

for scientists, enabling accurate identification and characterization of this important chemical

entity.

Molecular Structure and Spectroscopic Overview
The structure of (3-Methoxypyridin-2-yl)methanamine hydrochloride, with the chemical

formula C₇H₁₁ClN₂O, incorporates a pyridine ring substituted with a methoxy group at the 3-

position and a methanamine hydrochloride group at the 2-position. This arrangement of

functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in

detail.
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Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For (3-Methoxypyridin-2-yl)methanamine hydrochloride, both ¹H and

¹³C NMR are indispensable for unambiguous structural assignment.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of (3-Methoxypyridin-2-yl)methanamine hydrochloride is predicted

to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the

aminomethyl protons, the methoxy protons, and the ammonium proton. The hydrochloride salt

form will influence the chemical shifts, particularly of the protons on the aminomethyl group and

the pyridine ring due to the electron-withdrawing effect of the protonated amine.

Predicted ¹H NMR Data:

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

Pyridine H-6 ~8.1-8.3 Doublet ~5-6 1H

Pyridine H-4 ~7.6-7.8
Doublet of

doublets
~7-8, ~1-2 1H

Pyridine H-5 ~7.3-7.5
Doublet of

doublets
~7-8, ~5-6 1H

Aminomethyl (-

CH₂NH₃⁺)
~4.2-4.4 Singlet (broad) - 2H

Methoxy (-OCH₃) ~3.9-4.1 Singlet - 3H

Ammonium (-

NH₃⁺)
~8.5-9.5 Singlet (broad) - 3H

Causality Behind Predicted Chemical Shifts:
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Pyridine Protons: The protons on the pyridine ring are in the aromatic region (typically 7.0-

9.0 ppm)[1]. The proton at the 6-position (H-6), being adjacent to the nitrogen atom, is

expected to be the most deshielded and appear at the lowest field[2]. The electron-donating

methoxy group at the 3-position will shield the adjacent H-4 and to a lesser extent H-5,

causing them to appear at a relatively higher field compared to unsubstituted pyridine.

Aminomethyl Protons: The methylene protons of the aminomethyl group are adjacent to the

electron-withdrawing pyridine ring and the positively charged ammonium group, leading to a

significant downfield shift.

Methoxy Protons: The protons of the methoxy group will appear as a sharp singlet at a

characteristic chemical shift for aryl methyl ethers.

Ammonium Protons: The protons of the ammonium group are expected to be broad due to

quadrupolar relaxation and exchange with any residual water in the solvent. Their chemical

shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides crucial information about the carbon framework of the

molecule. The predicted chemical shifts are based on the electronic environment of each

carbon atom.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Pyridine C-2 ~155-158

Pyridine C-3 ~145-148

Pyridine C-6 ~140-143

Pyridine C-4 ~125-128

Pyridine C-5 ~120-123

Methoxy (-OCH₃) ~55-58

Aminomethyl (-CH₂) ~40-43
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Expert Insights on ¹³C Chemical Shifts:

Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region.

C-2 and C-6, being closest to the electronegative nitrogen, will be the most downfield[3]. The

carbon bearing the methoxy group (C-3) will also be significantly downfield due to the

oxygen's electronegativity[4]. The remaining carbons, C-4 and C-5, will appear at higher

fields.

Aliphatic Carbons: The methoxy carbon will have a typical chemical shift for an aryl methyl

ether[4]. The aminomethyl carbon will be shifted downfield due to the attachment of the

nitrogen and its proximity to the aromatic ring.

Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of (3-Methoxypyridin-2-
yl)methanamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆ or D₂O). Ensure complete dissolution.

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for

optimal resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Reference the spectrum to the solvent peak.

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR

spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly

attached carbons.

Logical Workflow for NMR Analysis:

Data Acquisition Spectral Analysis

Structure Elucidation

1H NMR Integration & Multiplicity

Chemical Shift Analysis

Coupling Constant Analysis

13C NMR

2D NMR (COSY, HSQC) 2D Correlation

Assign Protons

Assign Carbons

Confirm Structure

Click to download full resolution via product page

Caption: Workflow for NMR-based structure elucidation.

Part 2: Infrared (IR) Spectroscopy
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IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of (3-Methoxypyridin-2-yl)methanamine hydrochloride will be

characterized by absorption bands corresponding to the vibrations of its key functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-2800 N-H stretch Primary ammonium (-NH₃⁺)

3050-3000 C-H stretch Aromatic (pyridine)

2950-2850 C-H stretch Aliphatic (CH₂ and OCH₃)

1600-1580 C=C and C=N stretch Pyridine ring

1480-1440 C-H bend Aliphatic (CH₂)

1270-1220 C-O stretch Aryl-alkyl ether

1100-1000 C-N stretch Aliphatic amine

Interpretation of Key IR Peaks:

N-H Stretching: The broad absorption in the 3100-2800 cm⁻¹ region is characteristic of the

N-H stretching vibrations of a primary ammonium salt.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while

aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the

pyridine ring typically appear in the 1600-1400 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is

anticipated around 1250 cm⁻¹.

Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
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Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated

Total Reflectance (ATR) accessory.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The data is usually collected over the range of 4000-400 cm⁻¹.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure. For (3-Methoxypyridin-2-
yl)methanamine hydrochloride, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data (ESI+):

m/z Ion

139.08 [M+H]⁺

122.08 [M+H - NH₃]⁺

108.06 [M+H - NH₃ - CH₂]⁺

Rationale for Fragmentation Pattern:
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The protonated molecule [M+H]⁺ is expected to be the base peak. A common fragmentation

pathway for protonated benzylamines is the loss of ammonia (NH₃)[5]. Subsequent

fragmentation could involve the loss of a methylene group.

Logical Fragmentation Pathway:

[M+H]⁺
m/z = 139.08

[M+H - NH₃]⁺
m/z = 122.08

- NH₃ [M+H - NH₃ - CH₂]⁺
m/z = 108.06

- CH₂

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data
Acquisition
Step-by-Step Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile/water.

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via

direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition:

Acquire the mass spectrum in positive ion mode.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal

of the protonated molecule.

For fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the

[M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Conclusion
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The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR,

¹³C NMR, IR, and MS, provides a robust framework for the unequivocal identification and

characterization of (3-Methoxypyridin-2-yl)methanamine hydrochloride. The predicted data,

grounded in established spectroscopic principles and analysis of analogous structures, offers

researchers a reliable reference for their synthetic and analytical endeavors. Adherence to the

outlined experimental protocols will ensure the acquisition of high-quality data, facilitating

confident structural elucidation and contributing to the advancement of drug discovery and

development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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